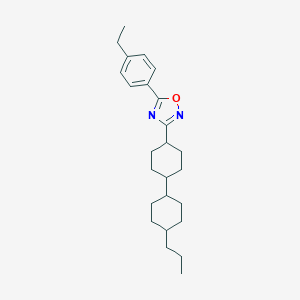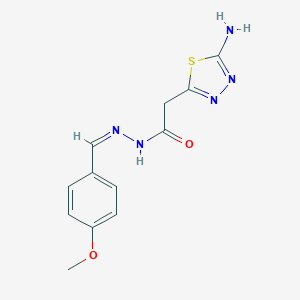
3-(1'-propyl-4,4'-bicyclohexan-1-yl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a propyl-bicyclohexyl group attached to the oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzohydrazide with 4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Fluorophenyl (1r,1′s,4r,4′S)-4′-propyl-1,1′-bi(cyclohexyl)-4-carboxylate
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
5-(4-Ethylphenyl)-3-[4’-propyl-1,1’-bi(cyclohexyl)-4-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. The presence of both an ethylphenyl group and a propyl-bicyclohexyl group attached to the oxadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H36N2O |
|---|---|
Peso molecular |
380.6g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H36N2O/c1-3-5-19-8-10-20(11-9-19)21-14-16-22(17-15-21)24-26-25(28-27-24)23-12-6-18(4-2)7-13-23/h6-7,12-13,19-22H,3-5,8-11,14-17H2,1-2H3 |
Clave InChI |
WKTOWFICZRBFCG-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B400565.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400567.png)

![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}naphtho[1,2-d][1,3]oxazole](/img/structure/B400570.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)
![N-{4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B400572.png)
![3-Allyl-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400575.png)
![4-[(E)-2-(1H-Benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate](/img/structure/B400577.png)

![4-[2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400583.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]xanthen-3-one](/img/structure/B400584.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1,3-diphenylimidazolidine](/img/structure/B400585.png)
